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molecular formula C13H16N2O B2985510 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1253640-41-3

6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B2985510
M. Wt: 216.284
InChI Key: WCXJOWOZMZUUGW-UHFFFAOYSA-N
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Patent
US09255094B2

Procedure details

To a stirred solution of (2-methoxyphenyl)hydrazine hydrochloride (5 g, 0.0286 mol) and 1-methyl-4-piperidone (2.83 mL, 0.0229 mol) in ethanol (50 mL) was added ethanolic hydrochloric acid (5 mL). The reaction mixture was heated at 80° C. for 2 h. After completion, the reaction mixture was cooled to RT and solvent removed under reduced pressure. The residue was basified with 10% sodium hydroxide solution and extracted with EtOAc (3×100 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford crude material, which was purified by silica gel column chromatography (6% MeOH:DCM) to yield 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.5 g, 24% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10]N.[CH3:12][N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.Cl>C(O)C>[CH3:2][O:3][C:4]1[C:5]2[NH:10][C:16]3[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][C:15]=3[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)NN
Name
Quantity
2.83 mL
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After completion, the reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (6% MeOH:DCM)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C3=C(NC12)CCN(C3)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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